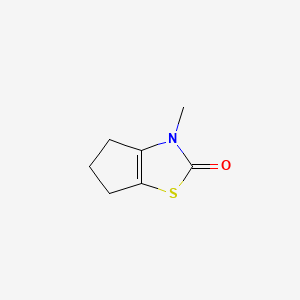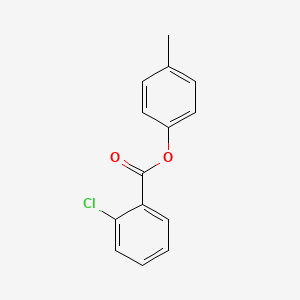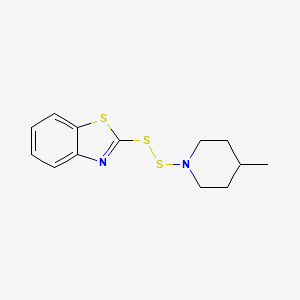
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester is a complex organic compound. It belongs to the class of phenanthroline derivatives, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenanthroline core with carboxylic acid and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The phenanthroline core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid and ester groups may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Phenanthroline
- 2,2’-Bipyridine
- 4,7-Diphenyl-1,10-phenanthroline
Uniqueness
Compared to similar compounds, 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has unique structural features that may enhance its reactivity and specificity in various applications. The presence of carboxylic acid and ester groups provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
130292-73-8 |
|---|---|
Fórmula molecular |
C21H22N2O6 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
dimethyl 6-(2-methylbutan-2-yl)-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-6-21(2,3)11-7-10-14(24)8-12(19(26)28-4)22-17(10)16-15(25)9-13(20(27)29-5)23-18(11)16/h7-9H,6H2,1-5H3,(H,22,24)(H,23,25) |
Clave InChI |
BTTDRUVUGZZDBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


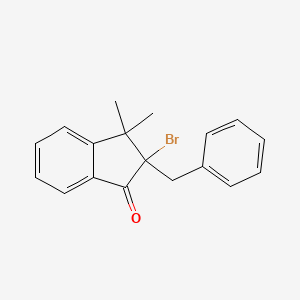
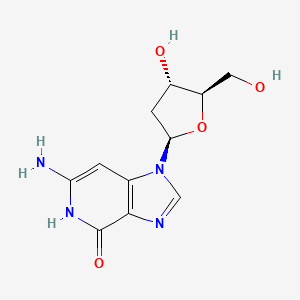
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
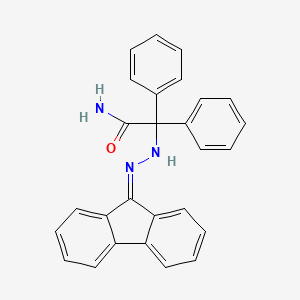

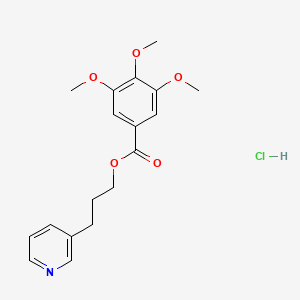
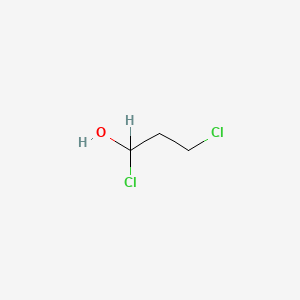

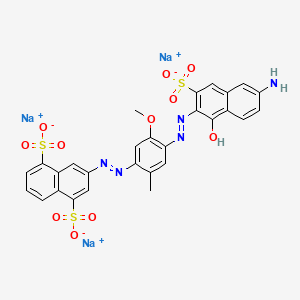
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

